molecular formula C21H22ClN3O4S B11238703 4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B11238703
M. Wt: 447.9 g/mol
InChI Key: YYKGFHHBBYBNDL-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities . This compound’s structure features a pyrazoline ring, which serves as a promising scaffold for drug development.

Preparation Methods

The synthesis of 4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. The reaction proceeds under reflux conditions, monitored by thin-layer chromatography (TLC) using chloroform:methanol as the solvent system .

Chemical Reactions Analysis

This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. The major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

4-Chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide finds applications in several scientific fields:

    Chemistry: As a synthetic intermediate or building block for more complex molecules.

    Biology: Investigating its effects on cellular processes, such as oxidative stress and enzyme activity.

    Medicine: Exploring its potential as an antitumor, antioxidant, or anti-inflammatory agent.

    Industry: Assessing its industrial applications, such as in the development of novel materials.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare pyrazoline derivatives to understand their unique properties and potential advantages.

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

4-chloro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H22ClN3O4S/c1-14-13-20(15(2)12-18(14)22)30(26,27)23-10-11-29-21-9-8-19(24-25-21)16-4-6-17(28-3)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3

InChI Key

YYKGFHHBBYBNDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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